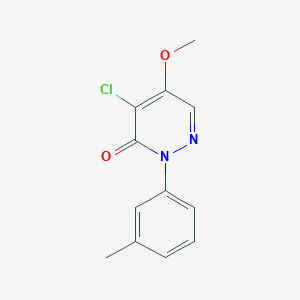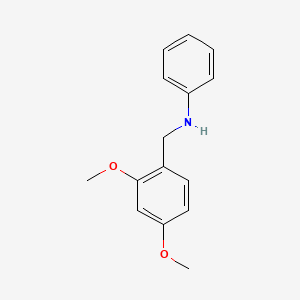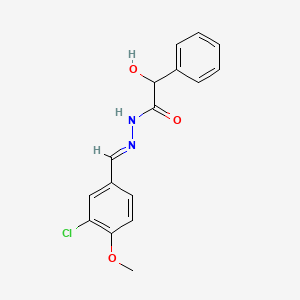![molecular formula C20H23ClN2O3 B5863183 1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)
1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as CMMP and is used in various studies due to its unique properties.
作用机制
The mechanism of action of CMMP involves the binding of the compound to certain receptors in the brain, including the serotonin and dopamine receptors. This binding leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMP have been studied extensively. Studies have shown that this compound can lead to an increase in serotonin and dopamine levels, which can have a positive effect on mood and behavior. Additionally, CMMP has been shown to have antioxidant properties, which may help protect against certain diseases.
实验室实验的优点和局限性
One advantage of using CMMP in lab experiments is its ability to bind to specific receptors in the brain, allowing for targeted studies. However, one limitation is that the effects of CMMP may vary depending on the dose used, making it difficult to compare results across studies.
未来方向
There are several future directions for research involving CMMP. One area of interest is the potential use of this compound in treating neurological disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CMMP and how it may be used to protect against certain diseases.
合成方法
The synthesis of CMMP involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 4-(2-methoxyphenoxy)acetic acid in the presence of a coupling agent. The resulting compound is then purified through column chromatography.
科学研究应用
CMMP has been used in various scientific studies due to its ability to bind to certain receptors in the brain. This compound has been studied for its potential use in treating depression, anxiety, and other neurological disorders.
属性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-7-8-16(21)13-17(15)22-9-11-23(12-10-22)20(24)14-26-19-6-4-3-5-18(19)25-2/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFDPVAVRSXAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)

![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)




![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)